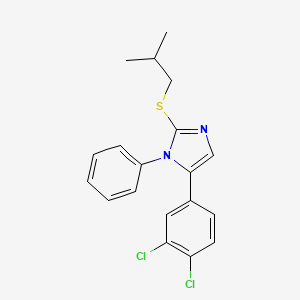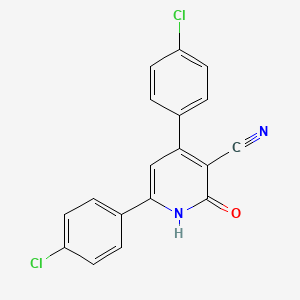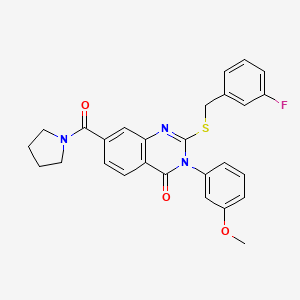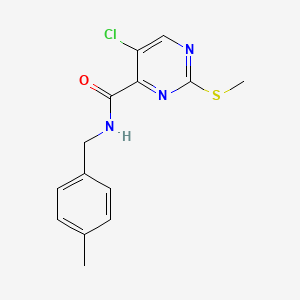
5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole, also known as SB-203580, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been found to have anti-inflammatory and anti-tumor properties.
科学的研究の応用
5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been used in the treatment of rheumatoid arthritis, psoriasis, and other inflammatory diseases. Additionally, this compound has been found to have anti-tumor properties and has been studied for its potential use in cancer treatment.
作用機序
5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This enzyme plays a crucial role in the regulation of inflammatory responses, and its inhibition by this compound leads to a reduction in the production of inflammatory cytokines. Additionally, p38 MAPK has been found to be involved in the regulation of cell proliferation and survival, and the inhibition of this enzyme by this compound leads to a reduction in tumor cell growth and survival.
Biochemical and Physiological Effects:
The inhibition of p38 MAPK by this compound has been found to have a number of biochemical and physiological effects. It leads to a reduction in the production of inflammatory cytokines, such as TNF-α and IL-1β, and a decrease in the activation of transcription factors, such as NF-κB and AP-1. Additionally, this compound has been found to induce apoptosis in tumor cells by inhibiting the activity of anti-apoptotic proteins.
実験室実験の利点と制限
5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole has been widely used in laboratory experiments due to its well-established synthesis method and its selective inhibition of p38 MAPK. However, there are some limitations to its use. For example, this compound has been found to have off-target effects on other kinases, such as JNK and ERK. Additionally, the use of this compound in animal studies has been limited by its poor solubility and bioavailability.
将来の方向性
There are a number of future directions for the study of 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole. One potential area of research is the development of more selective inhibitors of p38 MAPK that do not have off-target effects on other kinases. Additionally, the use of this compound in combination with other anti-inflammatory or anti-tumor agents may lead to more effective treatments for these diseases. Finally, the development of more soluble and bioavailable forms of this compound may allow for its use in animal studies and eventually in clinical trials.
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications. Its selective inhibition of p38 MAPK has been found to have anti-inflammatory and anti-tumor properties, and it has been used in the treatment of a number of diseases. While there are some limitations to its use, the study of this compound has led to a better understanding of the role of p38 MAPK in disease and has opened up new avenues for research.
合成法
The synthesis of 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole involves the reaction of 2-phenyl-1H-imidazole with isobutyl mercaptan in the presence of a base. The resulting intermediate is then reacted with 3,4-dichlorobenzyl chloride to form the final product. The synthesis method of this compound has been well-established, and the compound is readily available for research purposes.
特性
IUPAC Name |
5-(3,4-dichlorophenyl)-2-(2-methylpropylsulfanyl)-1-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2S/c1-13(2)12-24-19-22-11-18(14-8-9-16(20)17(21)10-14)23(19)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCIXPPIRNQMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-[4-(6-piperidinopyridazin-3-yl)phenyl]-2-furamide](/img/structure/B2624480.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2624481.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2624483.png)
![N-(4-methoxybenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2624484.png)
![6-[4-Cyano-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazine-3-sulfonyl fluoride](/img/structure/B2624486.png)
![Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2624490.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2624492.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide](/img/structure/B2624494.png)
![1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2624495.png)

![Ethyl 6-methyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2624497.png)

![Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate](/img/structure/B2624500.png)